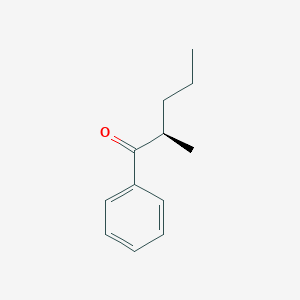
(2R)-2-Methyl-1-phenylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Methyl-1-phenylpentan-1-one: is an organic compound with a chiral center, making it an enantiomer
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Methyl-1-phenylpentan-1-one can be achieved through several methods. One common approach involves the alkylation of a phenylacetonitrile derivative with a suitable alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylacetonitrile, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-Methyl-1-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2R)-2-Methyl-1-phenylpentan-1-one is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound’s chiral nature allows it to interact with biological molecules in a stereospecific manner, making it useful in studying enzyme-substrate interactions and receptor binding studies.
Medicine: In medicine, this compound may be explored for its potential pharmacological properties, including its ability to act as a precursor for drug synthesis or as a model compound for studying drug-receptor interactions.
Industry: Industrially, the compound can be used in the production of fine chemicals, fragrances, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-2-Methyl-1-phenylpentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(2S)-2-Methyl-1-phenylpentan-1-one: The enantiomer of (2R)-2-Methyl-1-phenylpentan-1-one, with similar chemical properties but different biological activities due to its opposite chirality.
2-Methyl-1-phenylpropan-1-one: A structurally similar compound with a shorter carbon chain, leading to different chemical and biological properties.
1-Phenyl-2-propanone: Another related compound with a different substitution pattern on the carbon chain, affecting its reactivity and applications.
Uniqueness: this compound’s uniqueness lies in its specific chiral configuration, which imparts distinct stereochemical properties and biological activities compared to its enantiomer and other similar compounds. This makes it valuable in applications requiring high enantiomeric purity and specific stereochemical interactions.
Propiedades
Número CAS |
90013-12-0 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
(2R)-2-methyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C12H16O/c1-3-7-10(2)12(13)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3/t10-/m1/s1 |
Clave InChI |
VXGJFMHAPUVWSB-SNVBAGLBSA-N |
SMILES isomérico |
CCC[C@@H](C)C(=O)C1=CC=CC=C1 |
SMILES canónico |
CCCC(C)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372357.png)
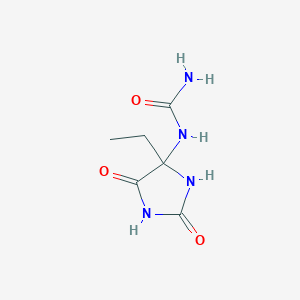
![2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine](/img/structure/B14372364.png)
![N,N'-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide]](/img/structure/B14372376.png)
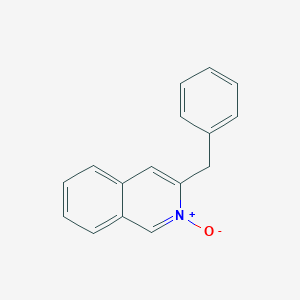
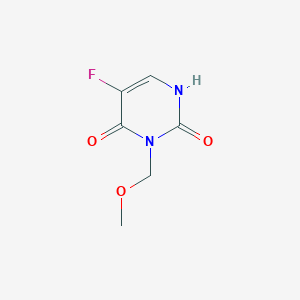
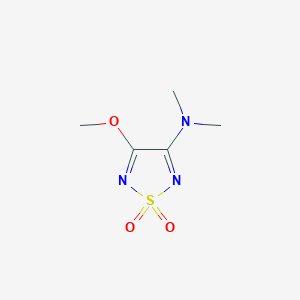
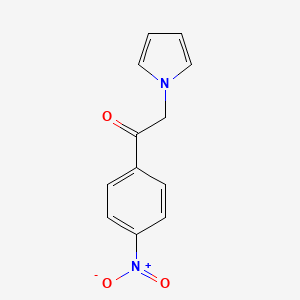

![3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14372397.png)
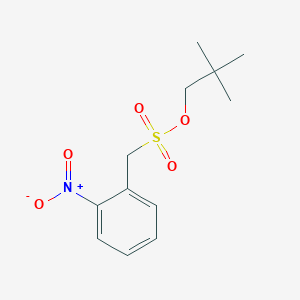

![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)

